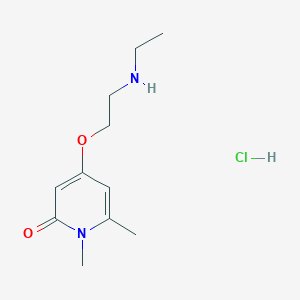
4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
説明
4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2O2 and its molecular weight is 246.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, a compound with notable structural features, has been the subject of various studies aimed at elucidating its biological activity. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound is characterized by a pyridine ring substituted with an ethylamino group and an ethoxy group. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with various biological targets. The following mechanisms have been proposed:
- Antiamoebic Activity : Similar compounds have demonstrated efficacy against Entamoeba histolytica, suggesting potential for antiamoebic applications .
- Cytotoxic Effects : Studies have shown that derivatives of this compound can induce cytotoxicity in cancer cell lines, including lung cancer cells (A549), indicating a possible role in cancer therapy .
Biological Activity Overview
Case Study 1: Anti-Amoebic Properties
In a study focused on the synthesis of hydrazone hybrids, compounds similar to this compound were evaluated for antiamoebic activity. The results indicated significant inhibition of E. histolytica, suggesting that modifications to the ethoxy and amino groups enhance biological activity against protozoan infections .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The MTT assay revealed that certain derivatives exhibited selective toxicity towards A549 cells, highlighting the potential for developing new anticancer agents based on this scaffold .
Pharmacological Implications
The biological activities observed suggest that this compound could be developed into a therapeutic agent for treating infections caused by amoebae and possibly as an adjunct in cancer therapy. Its structural characteristics may allow for further modifications to enhance efficacy and reduce toxicity.
特性
IUPAC Name |
4-[2-(ethylamino)ethoxy]-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-4-12-5-6-15-10-7-9(2)13(3)11(14)8-10;/h7-8,12H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEVORDTBUFFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=O)N(C(=C1)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















